Lipophilicity Differentiation: XLogP3 Comparison of 2,5-Dimethylfuran vs. Unsubstituted Furan Analogs
The target compound exhibits a computed XLogP3 of 2.5 [1], which is approximately 1.0 log unit higher than the unsubstituted furan analog 1-(2,6-difluorophenyl)-3-[(furan-3-yl)methyl]urea (estimated XLogP3 ≈ 1.5–1.6 based on PubChem computed data for structurally related C12H10F2N2O2 ureas) [2]. This increased lipophilicity arises from the two methyl substituents on the furan ring and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the des-methyl comparator.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(2,6-difluorophenyl)-3-[(furan-3-yl)methyl]urea (unsubstituted furan analog): estimated XLogP3 ≈ 1.5–1.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.0 (target compound more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction; values are not experimentally measured log P |
Why This Matters
For procurement decisions in central nervous system or cell-penetration assays, the higher computed lipophilicity of the dimethylfuran-bearing compound may be a decisive selection factor over the unsubstituted furan analog, which would be predicted to have lower membrane permeability.
- [1] PubChem Compound Summary. CID 56765633: 1-(2,6-Difluorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea. XLogP3 = 2.5. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summary. CID for 1-(2,6-difluorophenyl)-3-[(furan-3-yl)methyl]urea (C12H10F2N2O2). Computed XLogP3 values obtained via NCBI PubChem structure search. Accessed 2026-05-09. View Source
